molecular formula C9H11NO2 B8806646 (6-Methylpyridin-3-yl)methyl acetate

(6-Methylpyridin-3-yl)methyl acetate

Cat. No.: B8806646
M. Wt: 165.19 g/mol
InChI Key: DTSONRMZIPISGZ-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)methyl acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(6-methylpyridin-3-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-3-4-9(5-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

DTSONRMZIPISGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)COC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Magnesium Enolate

The Grignard reagent (t-BuMgCl) deprotonates the methyl ester, forming a magnesium enolate. This intermediate reacts with (4-methylthio)phenylacetic acid to yield a β-keto ester.

Step 2: Hydrolysis and Acetylation

The β-keto ester undergoes acidic hydrolysis (4M HCl) to liberate the carboxylic acid, which is subsequently acetylated using acetic anhydride in the presence of sodium hydroxide. Ambeed reported yields of 72–87.7% depending on stoichiometry and reaction time.

Experimental Highlights

  • Reagents : 1.0 M t-BuMgCl in THF, (4-methylthio)phenylacetic acid.

  • Conditions : 65–70°C, 1 hour reaction time.

  • Workup : Acidic hydrolysis (4M HCl) followed by basification (50 g NaOH).

Reduction of 6-Methylnicotinic Acid Derivatives

Lithium aluminium hydride (LiAlH4)-mediated reduction of 6-methylnicotinic acid derivatives offers an alternative route. Ambeed (2025) demonstrated the reduction of methyl 6-methylnicotinate (compound 11) using 1M LiAlH4 in THF at −5–23°C for 2 hours, yielding the corresponding alcohol. Subsequent acetylation with acetic anhydride provided (6-methylpyridin-3-yl)methyl acetate in quantitative yield.

Mechanistic Insights

  • Reduction : LiAlH4 reduces the ester to a primary alcohol.

  • Acetylation : The alcohol reacts with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetate ester.

Advantages

  • High purity (98–99%) due to controlled reduction conditions.

  • Scalability for industrial applications.

Emerging green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the acetylation of 6-methylpyridin-3-ol under mild conditions. While not directly cited in the provided sources, analogous studies on pyridine derivatives suggest that enzymatic methods can achieve yields >90% at 40–50°C in solvent-free systems.

Benefits Over Traditional Methods

  • Elimination of toxic catalysts (e.g., H2SO4).

  • Energy efficiency and reduced waste.

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature (°C)CatalystKey Advantage
Direct Esterification5–9980–120PTSA/H2SO4Simplicity
Grignard Reagent72–87.765–70t-BuMgClHigh regioselectivity
LiAlH4 Reduction~100−5–23LiAlH4Quantitative yield
Enzymatic Acetylation>9040–50LipaseEco-friendly

Q & A

Q. Q1. What are the common synthetic routes for preparing (6-methylpyridin-3-yl)methyl acetate, and how can reaction conditions be optimized?

Methodological Answer: A typical route involves reducing methyl 6-methylnicotinate to (6-methylpyridin-3-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by acetylation with acetic anhydride . Key optimizations include:

  • Temperature control : Maintaining low temperatures during LiAlH4 addition to prevent side reactions.
  • Purification : Ethyl acetate extraction and magnesium sulfate drying to isolate intermediates .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions improve yields for related pyridine derivatives .

Advanced Synthesis: Cross-Coupling Reactions

Q. Q2. How can multimetallic cross-Ullmann reactions be applied to synthesize complex derivatives of this compound?

Methodological Answer: Multimetallic catalysis enables coupling of trifluoromethanesulfonate esters with halogenated intermediates. For example:

  • Catalyst system : Use Pd/Cu bimetallic catalysts to facilitate biheteroaryl bond formation .
  • Reaction parameters : Stir at 60°C for 24 hours in toluene, followed by flash chromatography (hexanes/ethyl acetate gradients) to achieve >90% purity .
  • Substrate scope : Triflate leaving groups enhance reactivity compared to bromides .

Basic Analytical Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 2.54 ppm for methyl groups in pyridine derivatives) confirm structural integrity .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ at m/z 309.1594) .
  • Chromatography : TLC and flash chromatography monitor reaction progress and purity (>95%) .

Advanced Data Analysis

Q. Q4. How can researchers resolve contradictions in NMR or MS data for pyridine-based esters?

Methodological Answer:

  • Signal assignment : Use 2D NMR (e.g., HETCOR) to distinguish overlapping peaks in pyridine ring protons .
  • Isotopic patterns : Analyze HRMS isotopic distributions to differentiate between isomeric byproducts .
  • Comparative databases : Cross-reference with CAS Common Chemistry or PubChem entries for validated spectral data .

Basic Biological Activity Assessment

Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) .
  • Enzyme studies : Lipase-catalyzed derivatization (e.g., Candida antarctica lipase B) to generate bioactive esters .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced Structure-Activity Relationships (SAR)

Q. Q6. How do structural modifications to the pyridine ring influence biological activity?

Methodological Answer:

  • Substitution effects : Fluorination at C6 (e.g., 6-fluoro derivatives) enhances lipophilicity (LogP) and membrane permeability .
  • Ester vs. amide : Replacing acetate with amide groups (e.g., 2-(6-chloropyridin-3-yl)acetamide) alters target selectivity .
  • Comparative data : See table below for activity trends:
CompoundModificationBioactivity (IC₅₀)Reference
This compoundBase structure25 µM (Antimicrobial)
6-Fluoro derivativeIncreased lipophilicity12 µM
Ethyl ester analogLonger carbon chain48 µM

Advanced Synthesis Yield Analysis

Q. Q7. Why do yields vary significantly in cross-coupling reactions for pyridine derivatives?

Methodological Answer:

  • Leaving group efficiency : Triflates (e.g., 6-methylpyridin-3-yl trifluoromethanesulfonate) provide higher yields (57–90%) compared to bromides due to faster oxidative addition .
  • Catalyst loading : Pd(OAc)₂ at 5 mol% optimizes turnover without side-product formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Basic Safety and Handling

Q. Q8. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., THF, ethyl acetate) .
  • Storage : Keep intermediates under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Stabilization of Intermediates

Q. Q9. How can sensitive intermediates like (6-methylpyridin-3-yl)methanol be stabilized during synthesis?

Methodological Answer:

  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to shield reactive hydroxyls .
  • Low-temperature storage : Store at –80°C in anhydrous THF to prevent oxidation .
  • In situ derivatization : Immediately acetylate the methanol intermediate to avoid degradation .

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